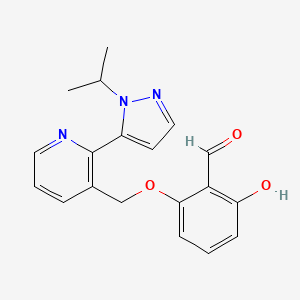

VU0661013

描述

VU0661013 是一种强效且选择性的髓样细胞白血病-1 (MCL-1) 抑制剂,MCL-1 是 B 细胞淋巴瘤 2 (BCL-2) 蛋白家族的一员。 该化合物在诱导癌细胞凋亡方面显示出巨大潜力,特别是在对传统疗法有抵抗力的急性髓性白血病 (AML) 和其他恶性肿瘤中 .

科学研究应用

VU0661013 在科学研究中具有广泛的应用:

化学: 用作工具化合物来研究 MCL-1 的抑制及其对细胞过程的影响。

生物学: 用于研究 MCL-1 在凋亡和细胞存活中的作用。

医学: 研究其在治疗癌症方面的潜在治疗应用,特别是那些对其他治疗有抵抗力的癌症。

作用机制

VU0661013 通过选择性结合并抑制 MCL-1 发挥作用,MCL-1 是一种在细胞存活中起关键作用的蛋白质,它通过阻止凋亡来实现。通过抑制 MCL-1,this compound 使 MCL-1 与促凋亡蛋白(如 BIM)之间的关联不稳定,从而激活凋亡途径并导致细胞死亡。 这种机制在依赖 MCL-1 存活的癌细胞中特别有效 .

生化分析

Biochemical Properties

VU0661013 exhibits a K_i of 97±30 pM to human MCL-1 in a TR-FRET assay by displacing a fluorescently labeled peptide derived from the pro-apoptotic protein BAK . This compound does not significantly inhibit BCL-xL (K_i >40 μM) or BCL-2 (K_i =0.73 μM) . This indicates that this compound has a high affinity for MCL-1 and can interact with it to inhibit its function .

Cellular Effects

This compound has been shown to inhibit cell growth in a panel of acute myeloid leukemia (AML) cell lines . It decreases blood, bone marrow, and spleen leukemic burden, reduces splenomegaly, and increases survival in a MV4-11 disseminated AML mouse xenograft model when administered at a dose of 75 mg/kg . This suggests that this compound has a significant impact on cell function and can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves destabilizing the association between BIM and MCL-1, leading to apoptosis in AML . This effect is also observed in Venetoclax-resistant cells and patient-derived xenografts . The compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

The compound has been shown to have a dose-dependent decrease in tumor burden, nearly eliminating the MV-4-11 cells at the 75 mg/kg dose in the blood, bone marrow, and spleen

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a dose-dependent effect. After establishing disseminated leukemia, NSGS mice are dosed intraperitoneally with 10, 25 or 75 mg/kg of this compound daily for 21 days . The treatment results in a dose-dependent decrease in tumor burden

Metabolic Pathways

Given its role as an MCL-1 inhibitor, it is likely that it interacts with enzymes or cofactors involved in apoptosis and cell survival pathways .

准备方法

合成路线和反应条件

VU0661013 的合成涉及多个步骤,包括关键中间体的形成及其随后的偶联。具体的合成路线和反应条件是专有的,尚未公开。 一般方法涉及使用先进的有机合成技术,包括钯催化的偶联反应、亲核取代反应和选择性官能团转化 .

工业生产方法

This compound 的工业生产可能涉及优化合成路线,以确保高产率和纯度。 这包括扩大反应规模,优化反应条件,如温度、压力和溶剂体系,以及实施纯化技术,如结晶和色谱 .

化学反应分析

反应类型

由于存在反应性官能团,VU0661013 主要发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常见试剂和条件

取代反应: 通常涉及在碱性条件下使用胺或硫醇等亲核试剂。

氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。

还原反应: 通常涉及硼氢化钠或氢化铝锂等还原剂.

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可能会产生具有修饰官能团的各种 this compound 衍生物,而氧化和还原反应会导致形成氧化或还原的类似物 .

相似化合物的比较

类似化合物

维奈托克拉克: BCL-2 的选择性抑制剂,BCL-2 是 BCL-2 家族的另一个成员。

ABT-737: 抑制 BCL-2 和 BCL-xL。

A-1210477: MCL-1 的选择性抑制剂,类似于 VU0661013.

独特性

This compound 对 MCL-1 的高选择性优于其他 BCL-2 家族蛋白,如 BCL-xL 和 BCL-2,是其独特性。这种选择性减少了脱靶效应,并增强了其在诱导依赖 MCL-1 的癌细胞凋亡中的功效。 此外,this compound 已显示出对其他 BCL-2 家族抑制剂有抵抗力的细胞的活性,使其成为克服耐药性的宝贵工具 .

属性

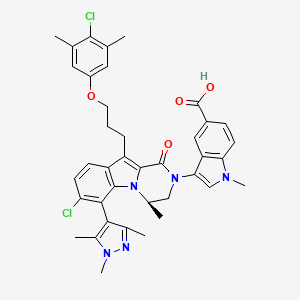

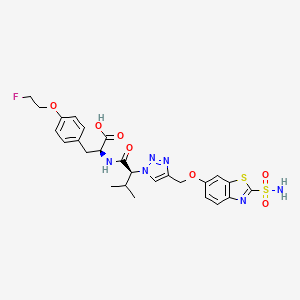

IUPAC Name |

3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2-yl]-1-methylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39Cl2N5O4/c1-20-15-26(16-21(2)35(20)41)50-14-8-9-27-28-11-12-30(40)34(33-23(4)42-44(7)24(33)5)36(28)46-22(3)18-45(38(47)37(27)46)32-19-43(6)31-13-10-25(39(48)49)17-29(31)32/h10-13,15-17,19,22H,8-9,14,18H2,1-7H3,(H,48,49)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAYHBZFNXDOIJ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes VU661013 a promising candidate for AML treatment?

A: AML cells often exhibit upregulated levels of MCL1, an anti-apoptotic protein that contributes to resistance against venetoclax, a BCL2 inhibitor. [, ] VU661013 demonstrates potent and selective inhibition of MCL1, disrupting the BIM/MCL1 association and inducing apoptosis even in venetoclax-resistant AML cells. [] This suggests its potential as a single agent or in combination therapy with venetoclax.

Q2: How does resistance to bortezomib connect to MCL1 and VU661013's role?

A: Bortezomib resistance poses a significant challenge in Multiple Myeloma (MM) treatment. [, ] Research indicates that overexpression of MCL1 contributes to resistance against bortezomib and venetoclax. [] Notably, VU661013 demonstrates superior efficacy against bortezomib-resistant MM cells compared to other MCL1 inhibitors like S63845 and AZD5991. [] This highlights its potential in tackling bortezomib resistance by targeting MCL1.

Q3: Can VU661013 be combined with other therapies for enhanced efficacy?

A: Studies indicate a synergistic effect when VU661013 is combined with venetoclax in murine AML models. [] Furthermore, combining VU661013 with ABT-263, a Bcl-2 and Bcl-xL inhibitor, showed promise in preclinical models of estrogen receptor-positive breast cancers, where Mcl-1 upregulation drives ABT-263 resistance. [] This suggests that strategically combining VU661013 with other targeted therapies may enhance treatment efficacy in various cancers.

Q4: Are there any predictive tools for identifying patients who might benefit from VU661013 treatment?

A: Research suggests that BH3 profiling of patient samples can predict cellular responses to MCL1 and BCL2 inhibitors, indicating its potential in guiding personalized treatment strategies. [] This approach could help identify AML patients who might benefit most from VU661013, either alone or in combination therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)

![2-[[2-hydroxy-5-[(5-methyltetrazol-1-yl)iminomethyl]phenyl]-(4-hydroxyphenyl)methyl]-4-[(5-methyltetrazol-1-yl)iminomethyl]phenol](/img/structure/B611708.png)